Ethyl 1-methyl-3-nitropyrazole-5-carboxylate
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Overview
Description
Ethyl 1-methyl-3-nitropyrazole-5-carboxylate (CAS# 1245807-07-1) is a useful research chemical . It has a molecular weight of 199.16 and a molecular formula of C7H9N3O4 .
Synthesis Analysis
The synthesis of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate can be prepared by reacting ethyl acetylpyruvate and hydrazine . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate is characterized by a canonical SMILES string: CCOC(=O)C1=CC(=NN1C)N+[O-] and an InChI string: InChI=1S/C7H9N3O4/c1-3-14-7(11)5-4-6(10(12)13)8-9(5)2/h4H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 1-methyl-3-nitropyrazole-5-carboxylate appears as a white to cream or pale yellow crystalline powder . It has a melting point range of 136.0-145.0°C .Scientific Research Applications
- Neuroprotection and Anti-neuroinflammatory Agents
- Field : Pharmaceutical Research
- Application : Triazole-Pyrimidine hybrids, which may include similar compounds to Ethyl 1-methyl-3-nitropyrazole-5-carboxylate, have been studied for their potential as neuroprotective and anti-neuroinflammatory agents .
- Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Some compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Some compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
- Chemical Research
- Field : Chemical Research
- Application : Ethyl 3-methyl-1H-pyrazole-5-carboxylate, a compound similar to Ethyl 1-methyl-3-nitropyrazole-5-carboxylate, is used in chemical research .
- Methods : This compound is typically used in laboratory settings. The specific methods of application or experimental procedures would depend on the nature of the research being conducted .
- Results : The outcomes of using this compound in research can vary widely depending on the specific experiments conducted. Unfortunately, specific results or outcomes were not available in the source .
- Chemical Research
- Field : Chemical Research
- Application : “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate”, a compound similar to “Ethyl 1-methyl-3-nitropyrazole-5-carboxylate”, is used in chemical research .
- Methods : This compound is typically used in laboratory settings. The specific methods of application or experimental procedures would depend on the nature of the research being conducted .
- Results : The outcomes of using this compound in research can vary widely depending on the specific experiments conducted. Unfortunately, specific results or outcomes were not available in the source .
Safety And Hazards
Future Directions
Nitropyrazoles, including Ethyl 1-methyl-3-nitropyrazole-5-carboxylate, have potential applications in the field of explosive materials. The development of novel melt-castable compounds with melting points ranging from 80 to 110 C is particularly important due to the limited performance and high toxicity associated with TNT (trinitrotoluene) .
properties
IUPAC Name |
ethyl 2-methyl-5-nitropyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-14-7(11)5-4-6(10(12)13)8-9(5)2/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVAKIWHFFUSFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201239268 |
Source
|
Record name | Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201239268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | |
CAS RN |
1245807-07-1 |
Source
|
Record name | Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245807-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201239268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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